REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[F:7][C:8]1[N:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.Br[CH2:16][CH2:17][O:18][CH3:19]>CN(C=O)C>[F:7][C:8]1[CH:9]=[CH:10][C:11]([O:14][CH2:16][CH2:17][O:18][CH3:19])=[CH:12][N:13]=1 |f:0.1.2|
|
Name
|
Cs2CO3
|
Quantity
|
18.73 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=N1)O
|
Name
|
|
Quantity
|
6.232 mL
|
Type
|
reactant
|
Smiles
|
BrCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The cloudy brown mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
after which it was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the DMF was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified on silica gel (5-50% ethyl acetate in hexanes gradient)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C=C1)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 92.5% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |